molecular formula C9H15NO2 B2677151 N-(oxan-4-ylmethyl)prop-2-enamide CAS No. 1343665-29-1

N-(oxan-4-ylmethyl)prop-2-enamide

Cat. No.: B2677151
CAS No.: 1343665-29-1
M. Wt: 169.224
InChI Key: OHYOWYXXWWJQFA-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of oxan-4-ylmethanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethylprop-2-enoic acid.

    Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, yielding N-(oxan-4-ylmethyl)propionamide.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxan-4-ylmethylprop-2-enoic acid.

    Reduction: N-(oxan-4-ylmethyl)propionamide.

    Substitution: Various substituted enamides depending on the nucleophile used.

Scientific Research Applications

N-(oxan-4-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)prop-2-enamide
  • N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide
  • Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate)

Uniqueness

N-(oxan-4-ylmethyl)prop-2-enamide is unique due to its specific oxan-4-ylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(11)10-7-8-3-5-12-6-4-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYOWYXXWWJQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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